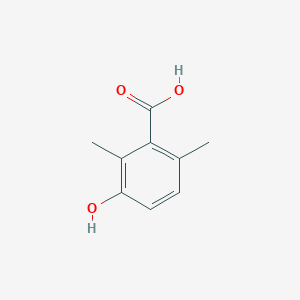

3-Hydroxy-2,6-dimethylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

3-hydroxy-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C9H10O3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |

InChI Key |

OYAQDECKBQDDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2,6 Dimethylbenzoic Acid and Its Precursors

Classical and Contemporary Synthetic Routes to 3-Hydroxy-2,6-dimethylbenzoic Acid

The preparation of this compound can be achieved through various synthetic pathways, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale of reaction, and the need for regiochemical control.

Sulfonation-Based Strategies for Related Hydroxy-Dimethylbenzoic Acids

Sulfonation reactions are a well-established method for introducing functional groups onto an aromatic ring. In the context of synthesizing hydroxy-dimethylbenzoic acids, sulfonation of a corresponding dimethylbenzoic acid can be a key step. For instance, the sulfonation of benzoic acid with oleum (B3057394) or sulfur trioxide yields 3-sulfobenzoic acid. google.com This sulfonic acid group can then be converted to a hydroxyl group via alkali fusion. A process for preparing 3-hydroxybenzoic acid involves reacting sulfophthalic acids with an alkali metal hydroxide (B78521) at high temperatures (200–300°C) and pressures (10–30 bars). google.com This method can be adapted for the synthesis of hydroxylated dimethylbenzoic acids, provided the starting dimethylbenzoic acid can be selectively sulfonated at the desired position.

Multi-Step Conversions from Readily Available Aromatic Starting Materials

The synthesis of this compound can be envisioned starting from isomers of dimethylbenzoic acid, such as 2,6-dimethylbenzoic acid. nih.gov These starting materials can be subjected to a series of reactions to introduce the hydroxyl group at the C3 position. One potential, though not explicitly detailed for this specific isomer, involves electrophilic substitution reactions. However, directing a new substituent to the meta position relative to the carboxyl group and ortho to both methyl groups can be challenging due to the directing effects of the existing substituents.

A general strategy for the synthesis of substituted benzoic acids involves the Friedel-Crafts acylation of a suitable aromatic hydrocarbon followed by oxidation of the resulting ketone. For example, mesitoic acid (2,4,6-trimethylbenzoic acid) can be prepared from mesitylene. orgsyn.org A similar approach could potentially be adapted, starting with a trimethylbenzene isomer that allows for subsequent selective demethylation or oxidation to introduce the hydroxyl and carboxyl groups at the desired positions.

Halogenated benzoic acid derivatives serve as versatile precursors in the synthesis of more complex molecules. A patented process for the preparation of 3-hydroxy-2-methylbenzoic acid illustrates a multi-step sequence starting from a halogenated phenol (B47542). google.com The process begins with the reaction of 3-chloro-2-methylphenol (B1584042) with benzyl (B1604629) chloride to protect the hydroxyl group as a benzyl ether. The resulting 2-benzyloxy-6-chlorotoluene undergoes a Grignard reaction with magnesium, followed by carboxylation with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid. Finally, hydrogenation removes the benzyl protecting group to afford 3-hydroxy-2-methylbenzoic acid. google.com A similar strategy could be applied to synthesize this compound, starting from a suitably halogenated and methylated phenol.

Directed Ortho-Metalation and Related Regioselective Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caharvard.edubaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.

While direct application to this compound synthesis is not explicitly detailed, the principles of DoM are highly relevant. For instance, the carboxylate group itself can act as a directing group. organic-chemistry.orgnih.gov The treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.gov This demonstrates the potential for regioselective functionalization adjacent to a carboxylic acid.

A more relevant example for the synthesis of a 3-hydroxy-2-methylbenzoic acid derivative involves the DoM of 3-methoxy-N-phenylbenzamide. Reaction with n-butyllithium followed by alkylation with methyl iodide introduces a methyl group at the C2 position. Subsequent hydrolysis and demethylation yield 3-hydroxy-2-methylbenzoic acid. google.com This highlights the utility of amide groups as effective DMGs for introducing substituents ortho to them.

Table 1: Comparison of Synthetic Strategies

| Synthetic Strategy | Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfonation-Based | Dimethylbenzoic acids | Sulfonation, Alkali fusion | Utilizes established industrial processes. google.com | Harsh reaction conditions, potential for isomer formation. |

| From Dimethylbenzoic Acid Isomers | Dimethylbenzoic acid isomers | Electrophilic substitution, Oxidation/Reduction | Readily available starting materials. nih.gov | Challenges in regiocontrol of substitution. |

| From Halogenated Benzoic Acids | Halogenated phenols | Protection, Grignard reaction, Carboxylation, Deprotection | Versatile and allows for controlled introduction of functional groups. google.com | Multi-step process, may require specific halogenated precursors. |

| Directed Ortho-Metalation | Substituted benzoic acids or amides | Directed lithiation, Electrophilic quench | High regioselectivity. uwindsor.caharvard.edubaranlab.orgorganic-chemistry.orgnih.gov | Requires strong bases and anhydrous conditions, directing group may need to be introduced and removed. |

Synthesis of Advanced Intermediates in the Derivatization Pathway

The synthesis of advanced intermediates is crucial for creating derivatives of this compound. These intermediates can then be used in further synthetic transformations to produce a variety of compounds with potentially useful properties.

One common derivatization is esterification. For example, 2,6-dimethylbenzoic acid can be converted to its methyl ester by first reacting it with thionyl chloride to form the acid chloride, followed by reaction with methanol (B129727) in the presence of pyridine (B92270). prepchem.com Similarly, 3-hydroxybenzoic acid can be esterified using methanol and a catalytic amount of sulfuric acid. rasayanjournal.co.in This ester can then undergo further reactions, such as etherification of the phenolic hydroxyl group.

Another important transformation is the synthesis of amides. The carboxyl group of a benzoic acid derivative can be activated, for instance with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), and then reacted with an amine to form the corresponding amide. rasayanjournal.co.in

Furthermore, the hydroxyl group can be a site for derivatization. For example, in the synthesis of the drug bosutinib, a 4-hydroxy-3-methoxybenzoic acid derivative is alkylated with 1-bromo-3-chloropropane. mdpi.com This demonstrates how the hydroxyl group can be used to introduce more complex side chains.

A patent describes the synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid from 4-O-demethylbarbituric acid via acid or alkali hydrolysis. google.com This dihydroxybenzoic acid can then be selectively esterified. google.com This highlights how naturally derived or fermented products can serve as precursors to advanced intermediates.

Table 2: Key Intermediates and Their Synthesis

| Intermediate | Precursor | Reagents and Conditions | Reference |

|---|---|---|---|

| Methyl 2,6-dimethylbenzoate (B1233830) | 2,6-Dimethylbenzoic acid | 1. Thionyl chloride (reflux) 2. Methanol, Pyridine | prepchem.com |

| 3-Hydroxy methyl benzoate | 3-Hydroxybenzoic acid | Methanol, conc. H₂SO₄ (reflux) | rasayanjournal.co.in |

| 3-Alkoxy methyl benzoate | 3-Hydroxy methyl benzoate | Alkyl halide, K₂CO₃, Acetone (B3395972) (reflux) | rasayanjournal.co.in |

| 3-Benzyloxy-2-methylbenzoic acid | 2-Benzyloxy-6-chlorotoluene | 1. Mg, THF 2. CO₂ | google.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | |

| 2,6-Dimethylbenzoic acid | 2,6-Dimethylbenzoic acid | |

| 3-Hydroxybenzoic acid | 3-Hydroxybenzoic acid | |

| 3-Sulfobenzoic acid | 3-Sulfobenzoic acid | |

| Sulfophthalic acid | ||

| Mesitoic acid | 2,4,6-Trimethylbenzoic acid | |

| 3-Chloro-2-methylphenol | 3-Chloro-2-methylphenol | |

| 2-Benzyloxy-6-chlorotoluene | 1-(Benzyloxy)-2-chloro-3-methylbenzene | |

| 3-Benzyloxy-2-methylbenzoic acid | 3-(Benzyloxy)-2-methylbenzoic acid | |

| 3-Hydroxy-2-methylbenzoic acid | 3-Hydroxy-2-methylbenzoic acid | |

| 2-Methoxybenzoic acid | 2-Methoxybenzoic acid | |

| 3-Methoxy-N-phenylbenzamide | 3-Methoxy-N-phenylbenzamide | |

| Methyl 2,6-dimethylbenzoate | Methyl 2,6-dimethylbenzoate | |

| 3-Hydroxy methyl benzoate | Methyl 3-hydroxybenzoate | |

| 4-Hydroxy-3-methoxybenzoic acid | 4-Hydroxy-3-methoxybenzoic acid | |

| 2,4-Dihydroxy-3,6-dimethylbenzoic acid | 2,4-Dihydroxy-3,6-dimethylbenzoic acid | |

| 4-O-demethylbarbituric acid |

Preparation of Functionalized Benzoic Acid Precursors

The foundation for synthesizing this compound lies in the effective preparation of its core precursor, 2,6-dimethylbenzoic acid, and its functionalized derivatives. Various strategies have been developed to construct this substituted aromatic scaffold.

One common approach begins with commercially available starting materials like 2,6-dimethylaniline (B139824). Through a Sandmeyer reaction, the aniline (B41778) can be converted to a more versatile intermediate, which can then be further manipulated. For instance, treatment of 2,6-dimethylaniline with tosyl chloride in pyridine yields the corresponding sulfonamide. Subsequent nitration and deprotection can introduce other functionalities onto the aromatic ring, setting the stage for the introduction of the carboxylic acid group. clockss.org

Another robust method involves the use of Grignard reagents. Starting from 2-bromo-1,3-dimethylbenzene, the corresponding Grignard reagent can be generated. This powerful nucleophile readily reacts with carbon dioxide in a carboxylation reaction to yield 2,6-dimethylbenzoic acid. clockss.org This method is particularly effective for directly installing the carboxylic acid moiety onto the dimethylated benzene (B151609) ring.

Further functionalization of the 2,6-dimethylbenzoic acid precursor can be achieved through nitration. Treating 2,6-dimethylbenzoic acid with a mixture of sulfuric acid and fuming nitric acid at elevated temperatures can introduce nitro groups onto the ring, leading to compounds like 2,6-dimethyl-3,5-dinitrobenzoic acid. clockss.org These nitro-substituted derivatives serve as key intermediates that can be later converted to hydroxyl groups.

The table below summarizes various synthetic routes for preparing key precursors to this compound.

| Starting Material | Reagents | Product | Yield |

| 2-bromo-1,3-dimethylbenzene | 1. Mg 2. CO2 | 2,6-dimethylbenzoic acid | 54% clockss.org |

| 2,6-dimethylbenzoic acid | H2SO4/fuming HNO3 | 2,6-dimethyl-3,5-dinitrobenzoic acid | 81% clockss.org |

| 2,6-dimethylaniline | 1. TsCl, Pyridine 2. HNO3/AcOH 3. H2SO4 | 3-Nitro-2,6-dimethylaniline | Good clockss.org |

Controlled Introduction of Hydroxyl and Carboxylic Acid Functionalities

The precise placement of hydroxyl and carboxylic acid groups on the dimethylbenzene scaffold is critical for the synthesis of the target molecule. The steric hindrance provided by the two methyl groups at positions 2 and 6 significantly influences the regioselectivity of these transformations.

A multi-step strategy is often employed to achieve the desired 3-hydroxy substitution pattern, as direct hydroxylation can be challenging and lead to a mixture of products. A process analogous to the synthesis of 3-hydroxy-2-methylbenzoic acid provides a clear blueprint. google.com This approach involves:

Protection of a Pre-existing Hydroxyl or Halogen Group: Starting with a precursor like 3-chloro-2-methylphenol, the hydroxyl group is protected, for example, as a benzyl ether. This prevents it from interfering with subsequent reactions. google.com

Formation of an Organometallic Reagent: The protected intermediate is then converted into a Grignard reagent by reacting it with magnesium. This step creates a nucleophilic carbon center on the aromatic ring. google.com

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (CO2) to introduce the carboxylic acid functionality. google.com

Deprotection: Finally, the protecting group is removed (e.g., via hydrogenation to cleave a benzyl ether) to reveal the hydroxyl group, yielding the final 3-hydroxy-substituted benzoic acid. google.com

This sequence ensures the controlled and regioselective introduction of both the hydroxyl and carboxylic acid groups. The initial placement of a halogen or other functional group dictates the final position of the carboxylic acid.

The reactivity of benzoic acid with hydroxyl radicals has also been studied, showing that addition reactions tend to occur at the meta and para positions relative to the carboxylic acid group. researchgate.netrsc.org This suggests that direct oxidation of 2,6-dimethylbenzoic acid could potentially lead to hydroxylation at the desired 3-position, although controlling selectivity remains a significant challenge.

The following table outlines a general, controlled synthetic pathway.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Protection | 3-chloro-2,6-dimethylphenol + Benzyl chloride | 2-Benzyloxy-1,3-dimethyl-4-chlorobenzene |

| 2 | Grignard Formation | + Mg | (2-Benzyloxy-3,4-dimethylphenyl)magnesium chloride |

| 3 | Carboxylation | + CO2 | 3-Benzyloxy-2,6-dimethylbenzoic acid |

| 4 | Deprotection | + H2, Catalyst | This compound |

Green Chemistry Principles in the Synthesis of this compound Analogues

Modern synthetic chemistry places increasing emphasis on sustainability. The development of environmentally benign methods for producing complex molecules like substituted benzoic acids is an active area of research. This involves exploring biocatalytic routes and designing more sustainable chemical processes.

Exploration of Biocatalytic Pathways for Related Structures

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis. The use of microorganisms or isolated enzymes can lead to highly selective transformations under mild reaction conditions, often in aqueous media.

A notable example is the synthesis of 2,4-dihydroxy-3,6-dimethylbenzoic acid, an analogue of the target compound. This process utilizes the fermentation of the fungus Aspergillus terreus. The fungus produces 4-O-demethylbarbituric acid, which is then isolated from the fermentation broth. google.com This natural product can be subsequently hydrolyzed under acidic or alkaline conditions to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This two-step synthesis, beginning with a renewable feedstock and employing a biological process, significantly simplifies the pathway to a highly functionalized benzoic acid derivative. google.com

This approach highlights the potential of biocatalysis to generate complex aromatic structures that can serve as precursors for a wide range of compounds, thereby reducing the reliance on petrochemical feedstocks and harsh reaction conditions.

Sustainable Synthetic Method Development

Beyond biocatalysis, other green chemistry principles are being applied to the synthesis of benzoic acid derivatives. These methods focus on improving atom economy, reducing waste, and using less hazardous materials.

Key areas of development include:

Catalytic Oxidation: Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants. Modern approaches utilize catalytic systems with environmentally benign oxidants like molecular oxygen or hydrogen peroxide (H2O2). organic-chemistry.org For example, the oxidation of substituted toluenes to their corresponding benzoic acids can be achieved using cobalt catalysts with molecular oxygen or a sodium tungstate (B81510) catalyst with H2O2. organic-chemistry.org These methods are more sustainable and reduce toxic waste.

Solvent-Free Reactions: Performing reactions without a solvent, or in a green solvent like water, can significantly reduce the environmental impact of a chemical process. The synthesis of various heterocyclic compounds derived from benzoic acid has been demonstrated under solvent-free conditions, often with the aid of a recyclable catalyst. nih.gov For instance, the synthesis of hexahydroquinolines can be achieved by reacting dimedone, an aromatic aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) without any solvent, using a magnetic nanoparticle-based catalyst that can be easily recovered and reused. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. The synthesis of complex oxazine (B8389632) derivatives from benzoic acid derivatives has been successfully carried out in an aqueous medium under microwave irradiation, leading to high yields in short reaction times. oiccpress.com

The table below presents a comparison of traditional versus green synthetic approaches for reactions relevant to the synthesis of benzoic acid analogues.

| Reaction Type | Traditional Method | Green Alternative | Green Advantage |

| Oxidation | Stoichiometric CrO3 or KMnO4 | Catalytic Co/O2 or Na2WO4/H2O2 organic-chemistry.org | Reduced heavy metal waste, safer oxidants |

| Condensation | Reaction in volatile organic solvents (e.g., Toluene) | Solvent-free reaction with reusable catalyst nih.gov | Elimination of solvent waste, catalyst recycling |

| Multi-component Reaction | Stepwise synthesis with conventional heating | One-pot synthesis with microwave irradiation in water oiccpress.com | Reduced reaction time, energy efficiency, less waste |

Chemical Reactivity and Functionalization of the 3 Hydroxy 2,6 Dimethylbenzoic Acid Scaffold

Reactivity of the Carboxylic Acid Moiety in 3-Hydroxy-2,6-dimethylbenzoic Acid

The carboxylic acid group is a primary site for chemical modification, though its reactivity is tempered by the adjacent methyl groups.

Esterification Reactions and Ester Derivative Synthesis

The formation of esters from this compound is a key transformation. However, direct Fischer esterification, a common method involving heating the carboxylic acid with an alcohol in the presence of an acid catalyst, is notably inefficient for this compound. The steric hindrance created by the two methyl groups at positions 2 and 6 physically obstructs the approach of the alcohol to the carbonyl carbon, a phenomenon introduced by Victor Meyer in 1894. yale.edu This steric hindrance makes the formation of the necessary tetrahedral intermediate difficult. yale.edu

To overcome this challenge, alternative methods are employed. One effective strategy involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with a reagent like thionyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a base such as pyridine (B92270), to yield the desired ester. prepchem.com For instance, the synthesis of methyl 2,6-dimethylbenzoate (B1233830) has been successfully accomplished using this two-step process. prepchem.com

Another approach to esterification under milder conditions utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgjocpr.com This method facilitates the reaction between the carboxylic acid and an alcohol by forming a highly reactive O-acylisourea intermediate. jocpr.com

Furthermore, depsides, which are esters formed between two phenolic carboxylic acids, can be synthesized. For example, 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid is a depside derivative where the two aromatic rings are linked by an ester bond. Its synthesis can involve activating the carboxylic acid group of one molecule as an acyl chloride before coupling it with the hydroxyl group of the second molecule.

Table 1: Esterification Methods for Sterically Hindered Benzoic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Inefficient for this compound due to steric hindrance. yale.edu |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), followed by alcohol and pyridine | Bypasses the sterically hindered direct esterification. prepchem.com |

| DCC/DMAP Coupling | N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Alcohol | Mild conditions and effective for sterically hindered substrates. orgsyn.orgjocpr.com |

| Depside Synthesis | Acyl chloride of one phenolic acid, another phenolic acid | Forms an ester linkage between two phenolic carboxylic acid units. |

Amidation Reactions and Amide Derivative Synthesis

Similar to esterification, the direct formation of amides from this compound and amines is challenging due to steric hindrance. The synthesis of amide derivatives often requires the use of coupling agents to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an amine. researchgate.net For example, hydroxylated benzoic acid amides have been synthesized by first creating an activated ester with N-hydroxysuccinimide (NHS) and DCC, which then reacts with an amine. researchgate.net

The formation of the amide bond is a fundamental reaction in the synthesis of many biologically active molecules. diva-portal.org While numerous protocols exist for amidation, many involve multiple steps, the use of protecting groups, and sometimes harsh reaction conditions. mdpi.com The development of more direct and greener amidation methods is an ongoing area of research. mdpi.com

Reduction to Alcohols and Other Carboxyl Group Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is a more challenging reduction than that of other carbonyl compounds. nih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this direct reduction. sci-hub.se

More recently, milder and more selective methods have been developed. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of iodine or a bromine-based system can effectively reduce benzoic acids to their corresponding alcohols. sci-hub.se Another modern approach involves the use of catalytic systems, such as manganese(I) complexes with a hydrosilane reducing agent like phenylsilane (B129415) (PhSiH₃), which can achieve the reduction under relatively mild conditions. nih.gov These catalytic methods offer advantages in terms of functional group tolerance and milder reaction conditions. nih.govorganic-chemistry.org

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group offers another site for functionalization, with its reactivity influenced by the electronic and steric environment of the aromatic ring.

Etherification and Alkylation Strategies

The phenolic hydroxyl group can undergo etherification to form ether derivatives. This reaction typically involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile. The choice of base and solvent is crucial for the success of this reaction.

Catalytic methods for etherification have also been developed. For example, zirconium and hafnium polyhedral oligosilsesquioxane complexes have been shown to catalyze the reductive etherification of hydroxybenzaldehydes to their corresponding isopropyl ethers using isopropanol (B130326) as both the solvent and reagent. osti.gov While this specific example is for aldehydes, the principle of using metal catalysts to facilitate ether formation from phenols is a relevant strategy.

Oxidation Pathways and Quinone Formation

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinones. Phenols and hydroquinones can be oxidized to quinones by various oxidizing agents. nih.gov The presence of the electron-donating hydroxyl and methyl groups on the ring of this compound would facilitate this oxidation.

The formation of hydroxyquinones can occur through various mechanisms, including reactions with hydrogen peroxide. rsc.org The kinetics and mechanism of such reactions are influenced by the substituents on the benzoquinone ring. rsc.org In biological systems, cytochrome P450 enzymes can catalyze the formation of quinones from phenolic compounds. nih.gov The resulting quinones are electrophilic and can react with nucleophiles. nih.gov The specific quinone structure that would form from this compound would depend on the reaction conditions and the oxidant used.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is substituted with both activating and deactivating groups, leading to a nuanced reactivity profile in aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The two methyl groups are weakly activating and ortho-, para-directors.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is primarily dictated by the powerful directing effect of the hydroxyl group. Electrophiles are expected to preferentially attack the positions ortho and para to the hydroxyl group. In this specific molecule, the C4 and C6 positions are ortho to the hydroxyl group, and the C2 position is para. However, the C2 and C6 positions are already substituted with methyl groups. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions.

The hydroxyl group at C3 and the methyl groups at C2 and C6 are ortho, para-directing, while the carboxylic acid at C1 is meta-directing. The strong activating and directing effect of the hydroxyl group typically dominates over the other substituents. This would direct incoming electrophiles to the C4 and C6 positions. Given that the C6 position is already occupied by a methyl group, the primary site for electrophilic attack would be the C4 position. A secondary site would be the C5 position, which is meta to the carboxylic acid and ortho to the methyl group at C6. For instance, in the nitration of 3-hydroxybenzoic acid, the major products are the 4-nitro and 6-nitro derivatives, highlighting the directing influence of the hydroxyl group. A similar outcome would be anticipated for this compound, with the C4 position being the most probable site of substitution.

The regioselectivity of nitration of substituted benzoic acids is a well-studied area. For example, the nitration of 3-chlorobenzoic acid yields a mixture of nitro-substituted products, which can then be hydrolyzed to the corresponding hydroxybenzoic acids. google.com

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C3 | Strongly Activating | Ortho, Para |

| -COOH | C1 | Deactivating | Meta |

| -CH₃ | C2 | Weakly Activating | Ortho, Para |

| -CH₃ | C6 | Weakly Activating | Ortho, Para |

The reaction pathways for the functionalization of this compound are significantly influenced by both steric and electronic effects. The two methyl groups at the C2 and C6 positions present considerable steric hindrance around the carboxylic acid group and the adjacent C3-hydroxyl group. nih.gov This steric crowding can impede the approach of bulky reagents to these sites.

Electronically, the hydroxyl group strongly donates electron density to the ring, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group withdraws electron density, deactivating the ring towards electrophiles. The net effect is a highly activated ring system, with specific positions favored for substitution due to the combined directing effects of all substituents. libretexts.org The non-planar conformation of 2,6-dimethylbenzoic acid, a consequence of steric inhibition of resonance, also plays a role in its acidity and reactivity. nih.gov This non-planarity, where the carboxyl group is twisted out of the plane of the benzene ring, is expected to be present in this compound as well, influencing the electronic communication between the carboxyl group and the aromatic system.

The electronic effects of multiple hydroxyl groups on a six-membered ring have been shown to be generally additive, though steric hindrance can counteract these electronic influences. rsc.org In the case of this compound, the steric hindrance from the two ortho-methyl groups can influence the orientation of the hydroxyl and carboxyl groups, thereby modulating their electronic contributions to the aromatic ring's reactivity.

Complex Derivatization and Scaffold Expansion

The functional groups of this compound serve as handles for further derivatization, enabling the expansion of the molecular scaffold to create more complex and diverse structures.

Depsides are a class of polyketides formed by the ester linkage between two or more hydroxybenzoic acid units. nih.gov The carboxylic acid of one molecule esterifies a phenolic hydroxyl group of another. This compound is a suitable building block for the synthesis of depsides, where its carboxylic acid can react with the hydroxyl group of another phenolic acid, or its hydroxyl group can be acylated by another carboxylic acid.

The synthesis of depsides often involves the protection of reactive functional groups to ensure selective bond formation. wikipedia.org For instance, the hydroxyl groups can be protected before the esterification reaction and then deprotected to yield the final depside. The direct condensation of appropriately substituted aromatic carboxylic acids and phenols using coupling agents like dicyclohexylcarbodiimide (B1669883) is a common method for depside synthesis. wikipedia.org

| Depside Component A | Depside Component B | Linkage |

| This compound (as the acid) | Another Phenolic Acid (as the alcohol) | Ester bond between the -COOH of A and an -OH of B |

| Another Phenolic Acid (as the acid) | This compound (as the alcohol) | Ester bond between the -COOH of the other acid and the -OH of this compound |

The presence of both a carboxylic acid and a hydroxyl group on the same molecule opens up the possibility of intramolecular cyclization reactions to form lactones, particularly when a suitable side chain is introduced onto the aromatic ring. For example, the intramolecular cyclization of a delta-hydroxy acid leads to the formation of a delta-lactone, a six-membered cyclic ester. youtube.com By introducing a side chain with a terminal hydroxyl group at an appropriate position on the this compound scaffold, intramolecular cyclization could be induced to form a new heterocyclic ring fused to the benzoic acid core.

Furthermore, the benzoic acid core itself can participate in cyclization reactions to form various heterocyclic systems. For instance, substituted benzoic acids can undergo cyclization to form chromane (B1220400) derivatives. mdpi.com The specific conditions and reagents used would determine the nature and size of the resulting cyclic structure.

The this compound scaffold can be incorporated into larger, hybrid molecular architectures, including macrocycles and supramolecular assemblies. The functional groups provide points for covalent attachment to other molecular fragments or for participation in non-covalent interactions.

Macrocycles, large cyclic molecules, can be synthesized using strategies that involve the sequential coupling of building blocks. nih.gov The carboxylic acid and hydroxyl group of this compound could serve as reactive sites for linking to other components in a macrocyclization reaction. For example, potent inhibitors of Janus Kinase 2 have been developed based on macrocyclic pyrimidine (B1678525) structures. nih.gov

In the realm of supramolecular chemistry, the carboxylic acid group is known to form strong, directional hydrogen bonds, leading to the self-assembly of molecules into well-defined structures. Ureido-benzoic acids, for example, form robust dimers through quadruple hydrogen bonding. rsc.org The hydroxyl and carboxylic acid groups of this compound could similarly be exploited to direct the formation of supramolecular polymers or discrete assemblies.

Computational and Theoretical Investigations of 3 Hydroxy 2,6 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost. DFT calculations for 3-Hydroxy-2,6-dimethylbenzoic acid would typically be performed using a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to model the molecule's electronic behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. Different orientations of these groups relative to the benzene (B151609) ring and each other result in different conformers with varying energies. DFT calculations can identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's behavior in different environments. The planarity of the benzoic acid moiety and the orientation of the methyl groups are also critical aspects of its structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and represents typical values for similar compounds, as specific data for the target molecule is not available.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angles | C-C-C (aromatic) | ~118° - 122° |

| C-C-O (hydroxyl) | ~119° | |

| Dihedral Angles | C-C-O-H (hydroxyl) | ~0° or 180° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO would likely be distributed over the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl.

Table 2: Illustrative Frontier Orbital Energies for Aromatic Acids This table is for illustrative purposes. Actual values for this compound would require specific calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MESP) maps are valuable visual tools that illustrate the charge distribution on the surface of a molecule. They are created by calculating the electrostatic potential at various points on the electron density surface. These maps use a color scale, typically with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP map would show a significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for interaction with electrophiles or for hydrogen bonding. A region of positive potential (blue) would be expected around the acidic hydrogen of the carboxylic acid group, confirming its role as a proton donor. The aromatic ring itself would show a moderately negative potential due to the π-electron system.

DFT calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the fundamental vibrational modes of the molecule. This involves computing the frequencies and intensities of IR and Raman bands, which correspond to specific molecular motions like C=O stretching, O-H bending, and aromatic C-H vibrations. Comparing calculated spectra with experimental ones helps in assigning the observed spectral bands.

NMR Spectra: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. The calculations can identify the orbitals involved in these transitions (e.g., π → π* or n → π*), providing insight into the molecule's electronic behavior upon light absorption.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier orbitals, a set of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for understanding and predicting chemical behavior.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule.

Fukui Functions: These are used to determine the sites most susceptible to nucleophilic attack, electrophilic attack, or radical attack. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the most reactive atoms for specific types of reactions. For this compound, these functions would help differentiate the reactivity of the various carbon and oxygen atoms within the molecule.

Computational Studies on Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules. rsc.org For this compound, computational studies are instrumental in exploring its potential synthetic routes and degradation pathways. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of reactants, transition states, and products. researchgate.net

These computational approaches allow for the mapping of the potential energy surface of a reaction. By identifying the lowest energy pathway, researchers can predict the most likely mechanism. For instance, a hypothetical study on the synthesis of this compound could involve modeling the carboxylation of a corresponding phenol (B47542) precursor. The calculations would reveal the activation energies for different potential routes, thereby guiding synthetic chemists in optimizing reaction conditions. Similarly, studying its metabolic or environmental degradation would involve modeling reactions like hydroxylation or decarboxylation, providing a detailed, step-by-step understanding of how the molecule breaks down. rsc.org

Key aspects investigated in such studies include:

Transition State (TS) Geometries: Identifying the high-energy, transient molecular structures that exist between reactants and products.

Activation Energies (ΔG‡): Calculating the energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.

Reaction Enthalpies (ΔH): Determining whether a reaction releases or absorbs heat.

Solvent Effects: Modeling how the solvent influences the reaction pathway and energetics.

These theoretical investigations are not merely academic; they provide a predictive framework that can accelerate experimental research and deepen the understanding of the molecule's chemical behavior. researchgate.net

Thermodynamic and pKa Predictions

Thermodynamic properties are fundamental to understanding the stability and reactivity of a chemical compound. Computational chemistry offers powerful tools to calculate key thermodynamic functions for this compound. These calculations are typically based on statistical mechanics, using molecular properties derived from quantum mechanical computations (like DFT).

The process involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Determining the vibrational frequencies of the molecule, which are essential for calculating thermal contributions to thermodynamic properties.

From these, key thermodynamic functions such as Gibbs Free Energy (G), Enthalpy (H), and Entropy (S) can be determined. The Gibbs Free Energy change (ΔG) is particularly crucial as it indicates the spontaneity of a process. researchgate.net For example, calculating the ΔG of a potential dimerization reaction of this compound would predict whether it is likely to occur under specific conditions.

Table 1: Hypothetical Calculated Thermodynamic Functions for this compound at 298.15 K

| Thermodynamic Function | Symbol | Hypothetical Value | Units |

| Enthalpy | H | -450.5 | kJ/mol |

| Gibbs Free Energy | G | -380.2 | kJ/mol |

| Entropy | S | 235.7 | J/(mol·K) |

| Heat Capacity | C_v | 150.3 | J/(mol·K) |

Note: The values in this table are illustrative and represent the type of data generated from computational thermodynamic calculations.

The acid dissociation constant (pKa) is a critical parameter that influences properties like solubility and biological uptake. nih.gov For this compound, which contains a carboxylic acid group, predicting the pKa value through computational (in silico) methods is highly valuable. researchgate.net

Several methodologies exist for in silico pKa prediction. One common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. researchgate.net The pKa can then be derived from this ΔG value. These methods must accurately account for the complex interactions between the acid, its conjugate base, and the surrounding solvent molecules.

Other approaches utilize Quantitative Structure-Property Relationship (QSPR) models. These models are built by correlating the known pKa values of a large set of compounds with their calculated molecular descriptors. nih.gov Once trained, these models can predict the pKa for new molecules. Software packages like MoKa integrate these methodologies to provide rapid and reasonably accurate pKa predictions. nih.gov The accuracy of these predictions is often dependent on factors like steric effects and intramolecular hydrogen bonding, both of which are relevant in the structure of this compound. nih.govresearchgate.net

Table 2: Comparison of pKa Determination Methods

| Method | Principle | Typical Application |

| Thermodynamic Cycle | Calculation of Gibbs free energy of deprotonation in solution. | High-accuracy prediction for specific molecules. |

| QSPR Models | Statistical correlation between molecular descriptors and experimental pKa. | High-throughput screening of large compound libraries. |

| Empirical Methods | Based on fragmental contributions and correction factors. | Fast estimation, integrated into software like MoKa. nih.gov |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the structural basis of its activity. This process involves computationally placing the ligand into the binding site of a protein in various conformations and orientations.

A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). researchgate.net A lower binding energy suggests a more stable protein-ligand complex. These models can reveal key interactions, such as which amino acid residues in the protein are crucial for binding the ligand. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. nih.gov

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy | -8.2 kcal/mol | Indicates a potentially strong and stable binding interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Suggests these amino acids are critical for anchoring the ligand in the binding pocket. |

| Predicted Inhibition Constant (Ki) | 550 nM | An estimate of the concentration needed to inhibit the protein's function. |

Note: The data presented is for illustrative purposes to show the output of a typical protein-ligand docking simulation.

The binding of this compound to a biological target is governed by a network of non-covalent intermolecular interactions. nih.gov Computational models are essential for identifying and quantifying these forces. Given its chemical structure, several key interactions can be anticipated and studied:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. These interactions are directional and play a major role in determining the specificity of binding. nih.gov

Hydrophobic Interactions: The two methyl groups and the benzene ring create hydrophobic regions that can interact favorably with nonpolar pockets in a protein binding site.

Cation-π Interactions: The electron-rich aromatic ring can form favorable interactions with cationic amino acid residues, such as Lysine or Arginine.

Molecular dynamics (MD) simulations can supplement static docking studies by providing insights into the stability of these interactions over time. researchgate.net By analyzing the trajectory of the ligand in the binding site, researchers can determine the frequency and lifetime of specific hydrogen bonds or other key contacts, offering a more complete picture of the binding event.

Table 4: Potential Intermolecular Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Partner in a Protein |

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Bond | Serine, Threonine, Lysine, Arginine |

| Hydroxyl (-OH) | Hydrogen Bond | Aspartate, Glutamate, Histidine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Aromatic Ring | Cation-π Interaction | Lysine, Arginine |

| Methyl Groups (-CH3) | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

Biological Relevance and Mechanistic Studies of 3 Hydroxy 2,6 Dimethylbenzoic Acid and Its Analogues

Biosynthetic Pathways of Related Polyketide Metabolites

Polyketides are a diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). bristol.ac.uk These compounds exhibit a wide array of biological activities, including antibiotic and antitumor properties. bristol.ac.uk The biosynthesis of these complex molecules often involves the incorporation of simpler building blocks, including substituted benzoic acids.

Intermediacy of Substituted Benzoic Acids in Natural Product Biosynthesis

Substituted benzoic acids serve as crucial starter units in the biosynthesis of a specific class of polyketides. A distinct group of enzymes, known as benzoic acid-specific type III polyketide synthases (PKSs), utilize benzoic acid derivatives to produce phytoalexins and other pharmacologically active compounds. nih.gov These enzymes are biochemically and evolutionarily different from the more common chalcone (B49325) and stilbene (B7821643) synthases. nih.gov

Unlike most type III PKSs, which typically use substrates like p-coumaroyl-CoA, these specialized enzymes show a preference for starters such as benzoyl-CoA, 3-hydroxybenzoyl-CoA, and salicoyl-CoA. nih.gov The PKS enzyme catalyzes a series of condensation reactions, adding two-carbon units from an extender unit like malonyl-CoA to the benzoic acid-derived starter unit. youtube.com This process, involving Claisen condensation, extends the polyketide chain. youtube.com The resulting poly-β-keto chain then undergoes specific folding and cyclization reactions to form the core scaffold of the final natural product. youtube.com The structural diversity of these products is further enhanced by the promiscuous nature of some PKS enzymes, which can accept a variety of starter units, contributing to the evolution of new metabolic pathways. nih.gov

Many "hybrid" natural products are formed through the combined action of PKSs and nonribosomal peptide synthetases (NRPSs). nih.gov These multifunctional enzyme systems can incorporate an even wider range of carboxylic acid substrates, such as p-aminobenzoic acid and 3-amino-5-hydroxybenzoic acid, without the need for prior activation to their CoA thioester forms. nih.gov

Enzymatic Transformations and Biocatalytic Processes involving Related Structures

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and environmentally friendly approach for the synthesis of complex molecules, including derivatives of substituted benzoic acids. google.comnih.gov Enzymes operate under mild conditions and exhibit high selectivity, making them ideal for industrial applications. nih.govnih.gov

A variety of hydrolytic enzymes, particularly lipases and esterases, are widely used for transformations involving substituted benzoic acids and their derivatives. nih.gov These enzymes can catalyze the stereoselective hydrolysis of esters to produce optically pure alcohols and carboxylic acids. nih.gov Conversely, they can also be used for esterification and amidation reactions by reacting a carboxylic acid with a nucleophile like an alcohol or amine. nih.gov For instance, the lipase (B570770) from Thermomyces lanuginosus is used in a kinetic resolution process to produce key pharmaceutical intermediates. nih.gov

Alcohol dehydrogenases (ADHs) are another important class of enzymes that catalyze the reduction of ketones to produce chiral alcohols, a common feature in many natural product structures. nih.gov The use of co-solvents in these enzymatic reactions can be beneficial, and in some cases, a co-substrate like isopropanol (B130326) (for reduction) or acetone (B3395972) (for oxidation) can also serve as the co-solvent, driving the reaction towards the desired product. rsc.org The development of biocatalytic processes often involves screening a range of commercially available enzymes to find one with optimal activity and selectivity for a specific substrate and reaction. nih.gov The choice of solvent is also critical, with research exploring bio-derived solvents to improve the environmental footprint of these processes. researchgate.net

Molecular Interactions with Biological Macromolecules In Vitro

The biological effects of 3-hydroxy-2,6-dimethylbenzoic acid and its analogues are predicated on their ability to interact with and modulate the function of biological macromolecules such as enzymes and receptors.

Binding Affinity Studies with Enzymes and Receptors

Hydroxybenzoic acid derivatives have been identified as ligands for several enzymes. One key target is the class of cholinesterase enzymes, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org These enzymes are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. frontiersin.org Certain hydroxybenzoic acid derivatives have been shown to inhibit these enzymes, suggesting direct binding to their active sites. frontiersin.org In the context of Alzheimer's disease, where BChE activity is often elevated, such inhibition is a key therapeutic strategy. frontiersin.org

Furthermore, as discussed in the biosynthesis section, benzoic acid derivatives are the natural substrates for benzoic acid-specific type III polyketide synthases. nih.gov Structural studies of these enzymes, such as biphenyl (B1667301) synthase, have revealed a distinct substrate-binding pocket that accommodates benzoyl-CoA. nih.gov This binding is a prerequisite for the subsequent catalytic steps that lead to polyketide formation. The specificity of these enzymes for benzoic acid-derived substrates is determined by key amino acid residues within the active site that are different from those found in other PKSs. nih.gov

Below is a table summarizing the interactions of related hydroxybenzoic acid derivatives with specific enzymes.

| Compound Class | Enzyme Target | Interaction Type | Biological Context |

| Hydroxybenzoic Acid Derivatives | Acetylcholinesterase (AChE) | Inhibition | Neurological Regulation frontiersin.org |

| Hydroxybenzoic Acid Derivatives | Butyrylcholinesterase (BChE) | Inhibition | Neurological Regulation frontiersin.org |

| Benzoyl-CoA & Analogues | Biphenyl Synthase (BIS) | Substrate Binding | Polyketide Biosynthesis nih.gov |

| Benzoyl-CoA & Analogues | Benzophenone Synthase (BPS) | Substrate Binding | Polyketide Biosynthesis nih.gov |

Elucidation of Mechanism of Action at the Cellular Level

The interaction of hydroxybenzoic acid analogues with enzymes translates into specific actions at the cellular level. The inhibition of AChE and BChE by these compounds leads to an increase in the concentration and duration of action of acetylcholine in neuronal synapses. frontiersin.org This modulation of the cholinergic system is a primary mechanism for improving cognitive function in conditions where this system is impaired. frontiersin.org

Beyond their role in neurotransmission, many hydroxybenzoic acids and their derivatives exhibit potent antioxidant properties. mdpi.com They can act as free radical scavengers, protecting cells from oxidative stress caused by reactive oxygen species generated during normal metabolism or in response to environmental insults. mdpi.com This antioxidant activity is a key component of their observed anti-inflammatory and chemopreventive effects. mdpi.com For example, certain derivatives have been shown to prevent lipid peroxidation in mitochondria, the primary site of cellular energy production and a major source of oxidative stress. frontiersin.org

Modulation of Signal Transduction and Gene Expression Pathways

The cellular effects of hydroxybenzoic acid analogues are often mediated through the modulation of intracellular signal transduction pathways and the subsequent regulation of gene expression. By inhibiting cholinesterases, these compounds directly modulate cholinergic signaling pathways. frontiersin.org

The anti-inflammatory effects observed for many phenolic acids suggest an interaction with key signaling cascades involved in the inflammatory response. mdpi.com These pathways often involve transcription factors that regulate the expression of pro-inflammatory genes. Similarly, the chemopreventive and apoptotic activities reported for some hydroxybenzoic acids imply an ability to influence signaling pathways that control cell growth, proliferation, and programmed cell death. mdpi.com Salicylic (B10762653) acid, a related compound, is a well-known signaling molecule in plants, mediating responses to pathogens and environmental stress, which highlights the capacity of this class of molecules to act as signaling agents. mdpi.com

Evaluation of Biological Activities in Defined Cellular Systems (Excluding Clinical Studies)

Investigation of Enzymatic Inhibition Profiles

The therapeutic potential of this compound and its analogues is closely linked to their ability to inhibit specific enzymes involved in disease pathogenesis. A significant finding in this area is the identification of 3,5-dihydroxy-2,6-dimethylbenzoic acid (DHBA) as a histone deacetylase (HDAC) inhibitor. nih.gov

In vitro and ex vivo studies have quantified the inhibitory effect of DHBA on HDAC activity. When tested on nuclear extracts from HeLa cells, DHBA at a concentration of 1000 µM exhibited a 22.8% inhibition of HDAC activity. nih.gov A more pronounced inhibitory effect was observed in colorectal cancer cell lines. In nuclear extracts from HCT-116 and HCT-15 cells treated with DHBA, HDAC activity was inhibited by approximately 70% and 68%, respectively. nih.gov In direct enzymatic assays using HDAC collected from HCT-116 and HCT-15 cells, DHBA demonstrated a 30% and 24% inhibition, respectively. nih.gov For comparison, the well-known HDAC inhibitor Trichostatin-A showed over 65% inhibition under similar conditions. nih.gov

Beyond HDACs, other benzoic acid derivatives have been studied for their effects on different enzymes. For example, benzoic acid itself has been shown to be an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com In one study, benzoic acid exhibited an IC50 value of 119 µM for tyrosinase inhibition. mdpi.com Furthermore, various hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine and a target in the management of Alzheimer's disease. nih.gov These studies indicate that the hydroxylation and methylation pattern on the benzoic acid core can significantly influence the specific enzyme inhibitory activity. nih.gov

| Compound | Enzyme | Cell Line/Source | Inhibition Data |

|---|---|---|---|

| 3,5-dihydroxy-2,6-dimethylbenzoic acid (DHBA) | HDAC | HeLa (nuclear extract) | 22.8% inhibition at 1000 µM. nih.gov |

| 3,5-dihydroxy-2,6-dimethylbenzoic acid (DHBA) | HDAC | HCT-116 (in vitro) | ~70% inhibition. nih.gov |

| 3,5-dihydroxy-2,6-dimethylbenzoic acid (DHBA) | HDAC | HCT-15 (in vitro) | ~68% inhibition. nih.gov |

| 3,5-dihydroxy-2,6-dimethylbenzoic acid (DHBA) | HDAC | HCT-116 (ex vivo) | 30% inhibition. nih.gov |

| 3,5-dihydroxy-2,6-dimethylbenzoic acid (DHBA) | HDAC | HCT-15 (ex vivo) | 24% inhibition. nih.gov |

| Benzoic acid | Tyrosinase | - | IC50 of 119 µM. mdpi.com |

Interactions with Microbial Strains in In Vitro Models

Derivatives of hydroxybenzoic acid have demonstrated notable antimicrobial properties in various in vitro studies. These compounds have been evaluated against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents.

A study investigating seven plant-derived hydroxybenzoic acid derivatives reported their antimicrobial activity against several common pathogens. nih.gov The tested microorganisms included Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Salmonella enteritidis and the yeast Candida albicans. nih.gov The effectiveness of these compounds is often linked to their chemical structure, including the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov

Furthermore, p-hydroxybenzoic acid (PHBA) and its derivatives are known for their antimicrobial and antifungal activities. researchgate.net They have been reported to be effective against various fungi, including species of Penicillium, Hypoxylon, and Chaetomium cochliodes. researchgate.net The broad-spectrum antimicrobial activity of these benzoic acid derivatives underscores their potential for various applications where microbial growth needs to be controlled.

| Compound Class | Microbial Strain | Observed Effect |

|---|---|---|

| Hydroxybenzoic acid derivatives | Escherichia coli | Antimicrobial activity. nih.gov |

| Hydroxybenzoic acid derivatives | Pseudomonas aeruginosa | Antimicrobial activity. nih.gov |

| Hydroxybenzoic acid derivatives | Staphylococcus aureus | Antimicrobial activity. nih.gov |

| Hydroxybenzoic acid derivatives | Bacillus subtilis | Antimicrobial activity. nih.gov |

| Hydroxybenzoic acid derivatives | Salmonella enteritidis | Antimicrobial activity. nih.gov |

| Hydroxybenzoic acid derivatives | Candida albicans | Antimicrobial activity. nih.gov |

| p-hydroxybenzoic acid and derivatives | Penicillium sp. | Antifungal activity. researchgate.net |

| p-hydroxybenzoic acid and derivatives | Hypoxylon sp. | Antifungal activity. researchgate.net |

| p-hydroxybenzoic acid and derivatives | Chaetomium cochliodes | Antifungal activity. researchgate.net |

Applications in Organic Synthesis, Medicinal Chemistry As Building Block , and Materials Science Research

Role as a Synthetic Building Block and Intermediate

The inherent functionalities of 3-Hydroxy-2,6-dimethylbenzoic acid make it a valuable precursor in the synthesis of more complex chemical entities. Its carboxylic acid and hydroxyl groups provide reactive sites for a variety of chemical transformations, while the methyl groups influence its solubility and steric interactions.

While direct examples of the incorporation of this compound into complex natural products are not extensively documented in publicly available research, its structure is analogous to other substituted benzoic acids that serve as crucial intermediates. For instance, related compounds like 2,4-dihydroxy-3,6-dimethylbenzoic acid are key precursors in the synthesis of compounds like methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as synthetic oakmoss. google.com This suggests the potential of this compound to act as a foundational element in the multi-step synthesis of larger, more intricate organic molecules. The presence of three distinct functional handles—a carboxylic acid, a phenol (B47542), and an aromatic ring with specific substitution patterns—allows for sequential and regioselective reactions, a critical aspect in the assembly of complex molecular architectures.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which are essential for screening and identifying new drug candidates and biological probes. souralgroup.commdpi.com The core principle of DOS involves creating a multitude of different molecular skeletons from a common starting material through a series of branching reaction pathways. cam.ac.ukresearchgate.net

The structure of this compound is well-suited for this approach. Its multiple functional groups can be independently modified, allowing for the attachment of various chemical appendages. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be etherified or esterified. This multi-directional approach can rapidly generate a large and diverse collection of related compounds, or an analogue library, from a single, readily accessible scaffold. nih.gov Such libraries are invaluable in medicinal chemistry for exploring structure-activity relationships and optimizing lead compounds.

Integration into Novel Material Science Architectures

The field of materials science is constantly seeking new molecular components to build materials with specific, tunable properties. The rigid aromatic core and reactive functional groups of this compound make it an attractive candidate for incorporation into a variety of material architectures.

While specific research detailing the use of this compound as a monomer for polymer synthesis is not widely reported, its structural motifs are found in polymers derived from similar benzoic acid derivatives. kashanu.ac.ir In principle, the difunctionality of this compound (carboxylic acid and hydroxyl group) allows it to undergo polymerization reactions. For instance, it could be used to create polyesters through self-condensation or by reacting with other diols or diacids. The resulting polymers would possess a regular arrangement of aromatic units, which could impart desirable thermal and mechanical properties. Furthermore, the pendant methyl groups would influence the polymer's solubility and chain packing, offering a means to fine-tune its bulk properties.

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands and long lifetimes. However, their direct excitation is often inefficient. Organic ligands can act as "antennas," absorbing light and transferring the energy to the lanthanide ion, which then emits light.

Research on the closely related 2,6-dimethylbenzoic acid has shown that it can form complexes with lanthanide ions, such as europium (Eu³⁺) and terbium (Tb³⁺), resulting in materials with strong luminescent properties. researchgate.netresearchgate.net These complexes often exhibit the characteristic red and green light emissions of the respective lanthanide ions. researchgate.net The general principle involves the synthesis of dinuclear lanthanide complexes where the dimethylbenzoate ligand coordinates to the metal center. researchgate.netmdpi.comnih.gov The specific geometry of these complexes, such as a distorted monocapped square anti-prismatic geometry, and the formation of supramolecular structures through hydrogen bonding, play a crucial role in their luminescent behavior. researchgate.net Given the structural similarity, it is highly probable that this compound could also serve as an effective ligand for sensitizing lanthanide emission, with the added hydroxyl group potentially influencing the electronic properties and coordination behavior of the resulting complexes.

Table 1: Luminescent Properties of Lanthanide Complexes with Benzoic Acid Derivatives

| Lanthanide Ion | Ligand | Emission Color | Key Findings | Reference |

|---|---|---|---|---|

| Eu³⁺, Tb³⁺ | 2,6-dimethylbenzoic acid | Red, Green | Forms dinuclear complexes with good luminescent properties. | researchgate.net |

| Eu³⁺, Tb³⁺ | 2,6-dimethylbenzoic acid | Red, Green | Exhibits characteristic fluorescence of the lanthanide ions. | researchgate.net |

| Gd³⁺, Tb³⁺ | 3-dimethylaminobenzoic acid | Green | Forms isostructural lanthanide complexes with measurable fluorescence. | mdpi.comnih.gov |

| Eu³⁺ | Imidazole–biphenyl (B1667301)–carboxylate | Red | Displays characteristic emission peaks of the Eu(III) ion. | mdpi.com |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, frequency conversion, and other photonic technologies. Organic molecules with extended π-conjugated systems and electron-donating and -accepting groups often exhibit significant NLO properties.

While there is no direct research on the NLO properties of this compound, the study of other organic crystals provides insights into its potential. For instance, some organic crystals exhibit significant second and third-order NLO susceptibility. nih.gov The benzene (B151609) ring in this compound provides a π-electron system, while the hydroxyl and carboxylic acid groups can act as electron-donating and -withdrawing groups, respectively. This intramolecular charge transfer character is a key requirement for second-order NLO activity. The specific arrangement of the molecules in a crystal lattice would ultimately determine the bulk NLO properties of the material. Further research into the crystal engineering of this compound and its derivatives could therefore uncover promising NLO materials.

Contributions to Medicinal Chemistry Research as a Molecular Scaffold

The concept of a molecular scaffold is central to medicinal chemistry, where a core structure is systematically modified to explore its interaction with biological targets. Benzoic acid and its derivatives are common scaffolds due to their synthetic accessibility and their presence in numerous biologically active compounds.

Design and Synthesis of New Chemical Entities based on the Benzoic Acid Core

While the benzoic acid core is a frequent starting point for the design of new chemical entities, specific published research detailing the use of this compound as the foundational scaffold for the synthesis of novel bioactive compounds is scarce. General synthetic strategies involving benzoic acid derivatives often focus on modifying the substitution pattern on the aromatic ring to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, studies on other hydroxybenzoic acid derivatives have shown that the position of the hydroxyl and other substituents can significantly impact biological activity. However, without specific research on this compound, any discussion of its role in the design and synthesis of new chemical entities remains speculative and based on the general principles of medicinal chemistry.

Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. These studies involve synthesizing a series of analogs of a bioactive molecule and evaluating how changes in their chemical structure affect their biological activity. This process allows medicinal chemists to identify the key chemical features responsible for a molecule's therapeutic effects.

There are no specific, publicly available SAR studies centered on this compound. Research on other substituted benzoic acids has demonstrated that the nature and position of substituents on the benzene ring are critical for target-specific interactions. For example, SAR studies on inhibitors of various enzymes have shown that even minor changes, such as moving a methyl or hydroxyl group to a different position, can lead to significant changes in binding affinity and selectivity. The absence of such data for this compound limits any detailed analysis of its potential for target-specific interactions.

Future Research Directions and Unexplored Avenues for 3 Hydroxy 2,6 Dimethylbenzoic Acid

Development of Novel Stereoselective Synthetic Pathways

The future synthesis of 3-Hydroxy-2,6-dimethylbenzoic acid derivatives will likely focus on the development of novel stereoselective pathways. The ability to control the three-dimensional arrangement of atoms is crucial, as different stereoisomers can exhibit vastly different biological activities and material properties.

Research in this area will likely draw inspiration from established methodologies and apply them to this specific scaffold. For instance, Evans chemistry, a powerful tool for asymmetric synthesis, has been successfully used to create stereoisomers of structurally related compounds like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. mdpi.com This approach, which utilizes chiral auxiliaries to direct the stereochemical outcome of reactions such as aldol (B89426) additions, could be adapted to generate specific stereocenters in derivatives of this compound. mdpi.com

Future investigations may also explore asymmetric hydrogenation or chemo- and stereoselective reductive amination protocols, which have proven effective in the synthesis of complex molecules like epoxymorphinan intermediates. nih.gov These methods offer precise control over the formation of chiral centers, which would be essential for creating a library of stereochemically pure derivatives of this compound for further study. The development of such synthetic routes is a critical first step toward understanding the structure-activity relationships of this compound's various stereoisomers. nih.govnih.gov

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry is set to play a pivotal role in the future exploration of this compound. Advanced computational methods will enable the in silico design of derivatives with highly specific and tailored properties, accelerating the discovery process and reducing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) studies will be a cornerstone of this effort. nih.govnih.gov By analyzing the relationships between the structural features of a series of derivatives and their measured biological activity or physical properties, QSAR models can predict the characteristics of novel, unsynthesized compounds. nih.govacs.orgresearchgate.net For example, QSAR models have been successfully used to predict the pKa values and antimicrobial activity of other benzoic acid derivatives, demonstrating the power of this approach. nih.govacs.org These models can identify which molecular descriptors, such as electronic properties or shape indices, are most influential, guiding the design of new derivatives with enhanced performance. nih.gov

Molecular dynamics (MD) simulations will offer deeper insights into the behavior of these molecules at an atomistic level. nih.gov MD can be used to study the conformational flexibility of this compound derivatives and to investigate the dynamics of their interactions with biological targets or other molecules. mdpi.comresearchgate.net This information is invaluable for designing molecules that can bind to a specific protein pocket or self-assemble in a predictable manner.

Integration with Systems Biology for Deeper Mechanistic Insights

To fully understand the potential biological effects of this compound and its derivatives, future research will need to move beyond single-target interactions and embrace a systems-level perspective. Systems biology, which integrates multiple layers of biological information, offers a powerful framework for elucidating the complex mechanisms of action of small molecules. broadinstitute.orgmlsb.ionih.gov

A key component of this will be the use of "omics" technologies, particularly metabolomics. oup.comuniv-tours.fr Metabolomics allows for the comprehensive analysis of the small-molecule metabolites within a biological system, providing a snapshot of its metabolic state. nih.govnih.gov By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can identify the metabolic pathways that are perturbed. nih.govmdpi.com This can provide crucial clues about the compound's mechanism of action and potential therapeutic or toxic effects. oup.com

Integrating metabolomic data with other omics data, such as transcriptomics (gene expression) and proteomics (protein expression), will provide a more complete picture. broadinstitute.org This integrated approach can reveal the full cascade of molecular events triggered by the compound, from changes in gene expression to alterations in protein levels and, finally, to shifts in metabolic pathways. univ-tours.fr Such a deep mechanistic understanding is essential for the rational development of any potential therapeutic applications. crestonepharma.com

Exploration of Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound, with its carboxylic acid and hydroxyl groups, makes it an excellent candidate for exploration in the field of supramolecular chemistry and self-assembly. These functional groups are capable of forming strong and directional hydrogen bonds, which can be used to construct well-defined, higher-order structures. mdpi.cominflibnet.ac.in